molecular formula C11H16O B14451151 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- CAS No. 77746-09-9

1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis-

Cat. No.: B14451151
CAS No.: 77746-09-9
M. Wt: 164.24 g/mol
InChI Key: LPPFWYHMYXLSTR-ZJUUUORDSA-N
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Description

1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- is a complex organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The “cis-” designation indicates the specific geometric configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can form the naphthalene ring system.

    Hydrogenation: Partial hydrogenation of the naphthalene ring to introduce the hexahydro configuration.

    Methylation: Introduction of the methyl group at the 6th position using reagents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst to further reduce the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium or platinum catalysts.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Affecting biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, trans-: Differing in geometric configuration.

    1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-ethyl-, cis-: Differing in the substituent at the 6th position.

Uniqueness

1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- is unique due to its specific geometric configuration and substituent pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

77746-09-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(4aR,8aS)-6-methyl-3,4,4a,5,8,8a-hexahydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H16O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5,9-10H,2-4,6-7H2,1H3/t9-,10+/m1/s1

InChI Key

LPPFWYHMYXLSTR-ZJUUUORDSA-N

Isomeric SMILES

CC1=CC[C@H]2[C@@H](C1)CCCC2=O

Canonical SMILES

CC1=CCC2C(C1)CCCC2=O

Origin of Product

United States

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